![molecular formula C21H27N5O2 B3815821 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B3815821.png)
4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one
Overview
Description
4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one, also known as P7C3, is a small molecule with potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. P7C3 has been shown to promote neurogenesis, protect neurons from apoptosis, and improve cognitive function in animal models.
Mechanism of Action
The exact mechanism of action of 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one is not fully understood, but it is believed to work by promoting the survival of neural stem cells and protecting neurons from apoptosis. 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one has been shown to increase the expression of the anti-apoptotic protein Bcl-xL and inhibit the activity of the pro-apoptotic protein caspase-3. 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one also activates the nicotinamide adenine dinucleotide (NAD) biosynthetic pathway, which is important for maintaining cellular energy levels and preventing cell death.
Biochemical and Physiological Effects
4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the number of neural stem cells and promote neurogenesis in the hippocampus and other regions of the brain. 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one has also been shown to improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity. In addition, 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one in lab experiments is its ability to promote neurogenesis and protect neurons from apoptosis. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and traumatic brain injury. However, one limitation is that 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one is not very soluble in water and requires the use of organic solvents for administration. This can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one. One area of interest is the development of more water-soluble derivatives of 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one that can be administered more easily in lab experiments. Another area of interest is the investigation of 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one in human clinical trials for the treatment of neurodegenerative diseases and traumatic brain injury. Additionally, there is potential for the development of 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one-based therapies for other conditions such as depression and anxiety disorders.
Scientific Research Applications
4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its efficacy in treating traumatic brain injury and post-traumatic stress disorder. In animal models, 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one has been shown to promote neurogenesis, protect neurons from apoptosis, and improve cognitive function.
properties
IUPAC Name |
4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-[(4-methylphenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-2-4-17(5-3-16)14-25-12-13-26(15-20(25)28)21-22-9-6-19(23-21)24-10-7-18(27)8-11-24/h2-6,9,18,27H,7-8,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJHTQLVORTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)C3=NC=CC(=N3)N4CCC(CC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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